2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid
- 3-(3-Methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile
Uniqueness
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is unique due to its specific structural features, such as the cyclopropyl group fused to the pyrazole ring. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-cyclopropyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)3-5-4-9-10(8(5)13)6-1-2-6/h4,6,9H,1-3H2,(H,11,12) |
InChI Key |
JHWJHNZSTXLVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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